Ethyl 5-(2-oxopiperidin-1-YL)pentanoate
Description
Ethyl 5-(2-oxopiperidin-1-YL)pentanoate is an ester derivative featuring a pentanoate backbone substituted with a 2-oxopiperidin-1-yl group. The 2-oxopiperidin group introduces a lactam ring, which may influence solubility, stability, and biological activity compared to simpler esters .
Properties
CAS No. |
75866-46-5 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 5-(2-oxopiperidin-1-yl)pentanoate |
InChI |
InChI=1S/C12H21NO3/c1-2-16-12(15)8-4-6-10-13-9-5-3-7-11(13)14/h2-10H2,1H3 |
InChI Key |
NXATZDNCJXXYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCN1CCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-oxopiperidin-1-yl)pentanoate typically involves the reaction of ethyl 5-bromopentanoate with 2-piperidone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the piperidone moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Ethyl 5-(2-oxopiperidin-1-yl)pentanoic acid.
Reduction: Ethyl 5-(2-hydroxypiperidin-1-yl)pentanoate.
Substitution: 5-(2-oxopiperidin-1-yl)pentanoic acid and ethanol.
Scientific Research Applications
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of piperidinone derivatives.
Mechanism of Action
The mechanism of action of ethyl 5-(2-oxopiperidin-1-yl)pentanoate involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors in the body, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate (C₁₅H₁₈BrNO₂)
Ethyl 5-(3-thienyl)pentanoate (C₁₁H₁₆O₂S)
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate (C₁₃H₁₄ClFO₃)
Comparison Table :
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | log P (Estimated) |
|---|---|---|---|---|
| Ethyl 5-(2-oxopiperidin-1-YL)pentanoate | C₁₂H₁₉NO₃ (inferred) | ~237.29 | 2-Oxopiperidinyl | ~1.8 |
| Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate | C₁₅H₁₈BrNO₂ | 324.21 | Bromoindole | ~3.5 |
| Ethyl 5-(3-thienyl)pentanoate | C₁₁H₁₆O₂S | 212.30 | Thiophene | ~2.9 |
| Ethyl pentanoate | C₇H₁₄O₂ | 130.18 | None (simple ester) | ~1.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
